1-(4-Methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-25-15-6-4-13(5-7-15)8-10-20-16(24)21-17-22-23-18(27-17)26-12-14-3-2-9-19-11-14/h2-7,9,11H,8,10,12H2,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTAPHXXXRDMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Pyridinylmethylthio Group: This step involves the nucleophilic substitution reaction where a pyridinylmethylthio group is introduced onto the thiadiazole ring.
Formation of the Urea Moiety: This step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the urea intermediate with a methoxyphenethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted phenethyl derivatives.
Scientific Research Applications
Recent studies indicate that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research shows that compounds similar to 1-(4-Methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea demonstrate significant effectiveness against various bacterial strains.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Bacillus anthracis | Effective | Pintilie et al. |
| Staphylococcus aureus | Moderate activity | Pintilie et al. |
| Escherichia coli | Moderate activity | Pintilie et al. |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. Specific derivatives have shown cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Comparative Analysis |
| U937 (leukemia) | Low micromolar range | Comparative Analysis |
Urease Inhibition
Recent investigations have highlighted the urease inhibitory properties of thiadiazole derivatives. Urease is an enzyme linked to several pathological conditions, including urinary tract infections and gastric ulcers.
| Inhibition Potency | IC50 Values (µM) |
|---|---|
| Compound A | 0.87 |
| Compound B | 8.32 |
Case Studies and Research Findings
Several case studies provide insights into the biological activities of this compound:
- Antimicrobial Efficacy : A study by Pintilie et al. evaluated various thiadiazole derivatives against bacterial strains and reported promising results for those containing the 1,3,4-thiadiazole moiety.
- Cytotoxicity Assessment : In a comparative analysis, compounds derived from thiadiazoles were assessed for their cytotoxic effects on cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells.
- Mechanism of Action : Molecular docking studies suggested that the presence of the thiadiazole ring enhances binding affinity to biological targets, which may explain the observed biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a different position of the pyridinyl group.
1-(4-Methoxyphenethyl)-3-(5-((pyridin-4-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a different position of the pyridinyl group.
1-(4-Methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Uniqueness
1-(4-Methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 1-(4-Methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for enhancing lipophilicity and facilitating cellular penetration. The presence of the pyridinyl and methoxyphenethyl moieties contributes to its biological activity by potentially interacting with various biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:
- Antibacterial Activity : Studies have shown that compounds with thiadiazole rings demonstrate enhanced antibacterial effects, particularly against Gram-positive bacteria. For instance, derivatives with halogen substitutions have shown increased activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structure suggests potential antifungal efficacy. Previous studies on similar thiadiazole derivatives have reported effective inhibition against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects in various cancer cell lines:
- Mechanism of Action : The anticancer activity is attributed to the ability of the thiadiazole ring to inhibit critical enzymes involved in cancer cell proliferation. For example, studies have shown that certain derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
- Case Studies : In vitro assays revealed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is closely linked to their structural features. Key findings include:
- Substitution patterns on the thiadiazole ring significantly influence activity. For instance, introducing electron-withdrawing groups enhances antibacterial potency .
- The presence of a methoxy group at the para position on the phenyl ring increases lipophilicity and may enhance cellular uptake .
Data Summary
Q & A
Basic Research Questions
Q. What are the key molecular characteristics of 1-(4-Methoxyphenethyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea, and how do they influence its biological activity?
- Answer : The compound features a urea core linked to a 4-methoxyphenethyl group and a 1,3,4-thiadiazole ring substituted with a pyridinylmethylthio moiety. Its molecular formula is C₁₈H₁₉N₅O₂S₂ (MW: 401.5 g/mol), and structural motifs like the thiadiazole and pyridine rings are known to enhance binding to biological targets (e.g., enzymes, receptors). The urea linkage may facilitate hydrogen bonding, critical for target affinity . Computational modeling and X-ray crystallography (as used in analogs like N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea ) are recommended to map interactions.
Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be optimized?
- Answer : Synthesis involves multi-step reactions:
Thiadiazole core formation : Cyclization of thiosemicarbazides under acidic conditions.
Functionalization : Alkylation or thiolation at the 5-position of the thiadiazole ring using reagents like pyridin-3-ylmethanethiol.
Urea coupling : Reaction of 4-methoxyphenethylamine with the thiadiazole intermediate using carbodiimide-based coupling agents.
- Optimization : Use triethylamine as a base in DMF/ethanol to minimize side reactions. Monitor progress via TLC and purify via column chromatography or recrystallization .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Answer : Prioritize in vitro assays:
- Enzyme inhibition : Test against kinases or proteases due to thiadiazole’s affinity for ATP-binding pockets.
- Cell viability : Use MTT assays on cancer or microbial cell lines (e.g., analogs in showed antimicrobial activity).
- Neuroactivity : Screen GABAA receptor modulation, as urea-thiadiazole hybrids often target ion channels .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to resolve contradictory activity data in related molecules?
- Answer : Contradictions (e.g., varying IC50 values in analogs) may arise from substituent electronic effects. For example:
- Replace the pyridinylmethylthio group with benzylthio (electron-rich) or nitro-substituted thiols (electron-deficient) to probe electronic requirements.
- Use QSAR models to correlate substituent properties (Hammett constants, logP) with activity .
- Validate hypotheses via synthesis and testing, as demonstrated in triazole-thiadiazole hybrids .
Q. What experimental strategies can elucidate its mechanism of action when initial target identification fails?
- Answer : If target deconvolution is challenging:
Chemoproteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) with a biotinylated analog.
Transcriptomics : Analyze gene expression changes in treated cells via RNA-seq.
Molecular docking : Screen against libraries of structurally resolved targets (e.g., kinases, GPCRs) using software like AutoDock .
Q. How can synthesis be optimized using Design of Experiments (DoE) to improve yield and scalability?
- Answer : Apply DoE to critical steps (e.g., urea coupling):
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and reagent stoichiometry.
- Response surface methodology (RSM) : Identify optimal conditions via central composite design.
- Flow chemistry : Continuous-flow reactors (as in ) enhance reproducibility for scale-up .
Q. What analytical techniques are essential for resolving structural ambiguities in derivatives?
- Answer : Combine:
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry (e.g., thiadiazole substitution pattern).
- HRMS : Verify molecular formula of novel analogs.
- X-ray crystallography : Resolve absolute configuration, as done for N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea .
Methodological Tables
Table 1 : Key Synthetic Parameters for Urea Coupling Step
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 40–80°C | 60°C | +25% yield |
| Solvent | DMF, THF, Ethanol | DMF | +15% purity |
| Stoichiometry | 1:1–1:1.5 | 1:1.2 (amine:CDI) | +30% efficiency |
Table 2 : Comparative Bioactivity of Structural Analogs
| Analog Substituent | Target IC50 (µM) | Notes |
|---|---|---|
| Pyridin-3-ylmethylthio | 0.45 ± 0.02 | High selectivity |
| Benzylthio | 1.20 ± 0.15 | Reduced solubility |
| 4-Nitrobenzylthio | >10 | Electron withdrawal detrimental |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
